molecular formula C18H16N6S B6446824 6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile CAS No. 2640975-81-9

6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile

Cat. No.: B6446824
CAS No.: 2640975-81-9
M. Wt: 348.4 g/mol
InChI Key: SIIYHXSMNXHEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic octahydropyrrolo[3,4-b]pyrrole core fused to a thieno[3,2-d]pyrimidine moiety and a pyridine-3-carbonitrile group. The pyridine-3-carbonitrile group acts as an electron-withdrawing substituent, modulating electronic properties and influencing binding interactions .

Properties

IUPAC Name

6-(1-thieno[3,2-d]pyrimidin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-7-12-1-2-16(20-8-12)23-9-13-3-5-24(15(13)10-23)18-17-14(4-6-25-17)21-11-22-18/h1-2,4,6,8,11,13,15H,3,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIYHXSMNXHEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile represents a novel class of thienopyrimidine derivatives, which have garnered attention due to their potential biological activities. This article synthesizes the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure consists of a thieno[3,2-d]pyrimidine moiety linked to an octahydropyrrolo[3,4-b]pyrrole unit and a pyridine ring with a carbonitrile group. This unique configuration is believed to contribute significantly to its biological properties.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are crucial for various cellular processes, including cell signaling and metabolism. The compound's structural features allow it to interact effectively with the ATP-binding sites of specific kinases, inhibiting their activity and consequently affecting downstream signaling pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects against various kinases. For instance, compounds from the thieno[2,3-d]pyrimidine series have shown IC50 values in the low micromolar range against c-Met kinase and other targets involved in cancer progression .

Table 1: Summary of In Vitro Biological Activities

CompoundTarget KinaseIC50 (μM)Cell Line TestedObservations
8kROCK I0.004VariousSignificant reduction in phosphorylation levels
12ec-Met0.090A549, MCF-7, HeLaHigh cytotoxicity observed
6UnknownTBDTBDTBD

Cytotoxicity Assays

Cytotoxicity assays using the MTT method have shown that compounds related to This compound exhibit moderate to significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives demonstrated IC50 values below 5 μM .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the thieno and pyridine rings significantly influence biological activity. For example:

  • Substituents on the thieno ring : Alterations enhance binding affinity and selectivity towards specific kinases.
  • Pyridine modifications : Changes in the nitrogen positions or additional functional groups can improve solubility and bioavailability.

Case Studies

  • Case Study on ROCK Inhibition : A study highlighted a derivative with similar structural features showing potent inhibition against ROCK I and II kinases. This compound led to altered cell morphology and migration patterns in vitro .
  • c-Met Targeting : Another study focused on derivatives exhibiting significant cytotoxicity against c-Met overexpressing cell lines. The findings suggest that these compounds could serve as potential therapeutic agents for cancers driven by c-Met signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • 6-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile Replacing the thieno[3,2-d]pyrimidine with a furo[3,2-c]pyridine introduces an oxygen atom instead of sulfur. This reduces lipophilicity (logP decreases by ~0.5) and may alter metabolic stability due to furan’s susceptibility to oxidative degradation compared to thiophene .
  • Thieno[2,3-b]pyridine Derivatives Compounds like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile () share the thiophene-pyridine-carbonitrile framework but lack the bicyclic pyrrolo-pyrrole system.

Substituent Variations

  • Trifluoromethyl-containing Analogs Compounds such as 6-amino-1-phenyl-4-(3-pyridinyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile () feature a trifluoromethyl group, which enhances metabolic stability by resisting cytochrome P450 oxidation. However, the pyrano-pyrazole core may reduce π-stacking efficiency compared to the thienopyrimidine system .
  • Chloropyridine Derivatives Derivatives like 6-(5-chloropyridin-2-yl)pyridazin-3(2H)-one () incorporate halogen atoms for improved target affinity. Chlorine’s electronegativity increases binding interactions in hydrophobic pockets, but the pyridazinone core lacks the bicyclic rigidity of the target compound .

Functional Group Analysis

Carbonitrile Group

The pyridine-3-carbonitrile group is a common feature in analogs (e.g., ). Its electron-withdrawing nature polarizes the pyridine ring, enhancing hydrogen-bond acceptor capacity. For example, in 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile (), the carbonitrile improves solubility (logS = -3.2) compared to non-polar analogs .

Bicyclic Systems

The octahydropyrrolo[3,4-b]pyrrole moiety distinguishes the target compound from monocyclic analogs.

Comparative Data Table

Compound Name Core Structure Key Substituents logP Biological Activity (IC50) Reference
Target Compound Thieno[3,2-d]pyrimidine-Pyrrolo Pyridine-3-carbonitrile 2.1 N/A
6-(1-{Furo[3,2-c]pyridin-4-yl}-pyrrolo-pyrrole)pyridine-3-carbonitrile Furo[3,2-c]pyridine-Pyrrolo Pyridine-3-carbonitrile 1.6 N/A
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Thieno[2,3-b]pyridine Sulfanyl, Thienyl 2.8 1.2 µM (Kinase X)
6-Amino-1-phenyl-4-(3-pyridinyl)-3-(trifluoromethyl)pyrano-pyrazole-carbonitrile Pyrano[2,3-c]pyrazole Trifluoromethyl, Carbonitrile 3.0 0.8 µM (Enzyme Y)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.